(R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid
Overview
Description
. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen, and is structurally similar to the amino acid alanine
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from pyrrole. One common method involves the alkylation of pyrrole with an appropriate alkyl halide followed by amination to introduce the amino group.
Industrial Production Methods: On an industrial scale, the compound is typically produced through optimized chemical synthesis routes that ensure high yield and purity. These methods may involve the use of catalysts and specific reaction conditions to achieve the desired product.
Types of Reactions:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: Substitution reactions can occur at the pyrrole ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Reduced derivatives of the compound
Substitution: Alkylated or aminated derivatives of the pyrrole ring
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The pyrrole ring can interact with enzymes and receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
3-(1H-pyrrol-2-yl)alanine: A structural isomer with a different arrangement of atoms.
2-Amino-3-(1H-pyrrol-3-yl)propanoic acid: Another positional isomer with the amino group at a different position on the pyrrole ring.
Uniqueness: (R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the pyrrole ring, which imparts distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
(2R)-2-amino-3-(1H-pyrrol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-6(7(10)11)4-5-2-1-3-9-5/h1-3,6,9H,4,8H2,(H,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBWUCRWJNKVLL-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717274 | |
Record name | 3-(1H-Pyrrol-2-yl)-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1270188-90-3 | |
Record name | 3-(1H-Pyrrol-2-yl)-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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